1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Overview
Description
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a bioactive lipid molecule belonging to the class of lysophosphatidylcholines. It is characterized by a long-chain fatty acid (hexacosanoic acid) esterified to the sn-1 position of glycerol, with a hydroxyl group at the sn-2 position and a phosphocholine group at the sn-3 position. This compound is known for its role in various biological processes, including inflammation and cell signaling .
Mechanism of Action
Target of Action
LysoPC a C26:0, also known as Lysopc(26:0), is classified as a member of the 1-acyl-sn-glycero-3-phosphocholines . These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at the O-1 position, and linked at position 3 to a phosphocholine . The primary targets of LysoPC a C26:0 are peroxisomes, subcellular organelles involved in various important physiological processes .
Mode of Action
The compound interacts with its targets, the peroxisomes, leading to multiple metabolic abnormalities, including elevated very long-chain fatty acid (VLCFA) levels . This interaction and the resulting changes are a characteristic of Zellweger spectrum disorders (ZSD), a group of genetic metabolic disorders caused by a defect in peroxisome biogenesis .
Biochemical Pathways
The affected pathways involve the oxidation of fatty acids and the biosynthesis of bile acids and plasmalogens . The defect in peroxisome biogenesis leads to an accumulation of VLCFAs, which is a key biochemical feature of ZSD .
Pharmacokinetics
It is known that elevated levels of c26:0-lysopc have been found in dried blood spots (dbs) from zsd patients . This suggests that the compound is absorbed and distributed in the body, and its levels can be measured in the blood .
Result of Action
The molecular and cellular effects of LysoPC a C26:0’s action include the accumulation of VLCFAs in patients with ZSD . This accumulation is a result of the compound’s interaction with peroxisomes and the subsequent metabolic abnormalities .
Action Environment
Biochemical Analysis
Biochemical Properties
LysoPC a C26:0 is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with very long-chain fatty acids (VLCFAs) and is involved in their accumulation . The nature of these interactions is complex and involves multiple metabolic pathways .
Cellular Effects
LysoPC a C26:0 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in Zellweger spectrum disorders, a group of genetic metabolic disorders, elevated levels of LysoPC a C26:0 have been observed .
Molecular Mechanism
At the molecular level, LysoPC a C26:0 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the accumulation of VLCFAs, which is a characteristic feature of Zellweger spectrum disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LysoPC a C26:0 can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of LysoPC a C26:0 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
LysoPC a C26:0 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
LysoPC a C26:0 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of LysoPC a C26:0 can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of hexacosanoic acid with 2-hydroxy-sn-glycero-3-phosphocholine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The fatty acid chain can be oxidized to form hydroperoxides and other oxidative products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions (pH 7.4, 37°C).
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives of the fatty acid chain.
Hydrolysis: Hexacosanoic acid and 2-hydroxy-sn-glycero-3-phosphocholine.
Scientific Research Applications
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A lysophosphatidylcholine with a shorter fatty acid chain (palmitic acid) at the sn-1 position.
1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains an oleic acid chain at the sn-1 position, differing in the degree of unsaturation.
Uniqueness
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its long-chain fatty acid (hexacosanoic acid), which imparts distinct biophysical properties and biological activities compared to shorter-chain lysophosphatidylcholines. Its role in modulating inflammatory responses and cell signaling pathways makes it a valuable compound for research in inflammation and lipid metabolism .
Properties
IUPAC Name |
[(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDKRPCAPHRNNZ-MGBGTMOVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(26:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of lysoPC a C26:0 in the context of X-linked adrenoleukodystrophy (ALD)?
A: lysoPC a C26:0, also known as 1-lysophosphatidylcholine C26:0, is a significant biomarker for ALD. This rare genetic disorder disrupts the metabolism of very long-chain fatty acids (VLCFAs), leading to their accumulation in various tissues, including the brain and spinal cord [, ]. Research has shown that both lysoPC a C26:0 and C26:0-carnitine are significantly elevated in the brain, spinal cord, and blood spots of ALD mouse models and human patients [, ]. This makes lysoPC a C26:0 a potentially valuable diagnostic marker, particularly for newborn screening programs aiming to enable early detection and intervention [, ].
Q2: How does lysoPC a C26:0 compare to C26:0-carnitine as a diagnostic marker for ALD?
A: Both lysoPC a C26:0 and C26:0-carnitine are elevated in ALD and considered potential biomarkers [, ]. While both are effective, research suggests that C26:0-carnitine might be superior for newborn screening due to its presence in blood spots []. Further research is ongoing to validate the use of these biomarkers in clinical settings and to determine their individual strengths and limitations.
Q3: What is the role of lysoPC a C26:0 in COVID-19 research?
A: While not a primary focus, lysoPC a C26:0 emerged as one of the variables identified by machine learning models differentiating women with COVID-19 from healthy controls []. This suggests a potential link between lysoPC a C26:0 and metabolic alterations associated with COVID-19 infection in women, warranting further investigation.
Q4: Are there any studies looking at the effects of exercise on lysoPC a C26:0 levels?
A: While there aren't specific studies focusing on exercise and lysoPC a C26:0, one study investigated metabolic adaptations in endurance-trained individuals []. It found that other lysophosphatidylcholines (lysoPCs), such as lysoPC a C18:2 and lysoPC a C26:0, showed differing concentrations in endurance-trained individuals compared to untrained individuals at rest []. This suggests that exercise training could potentially impact lysoPC levels, including lysoPC a C26:0, although more targeted research is needed to confirm this relationship.
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